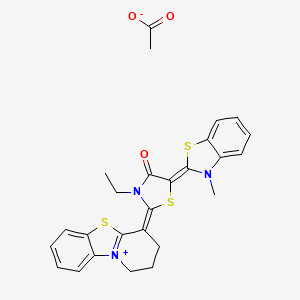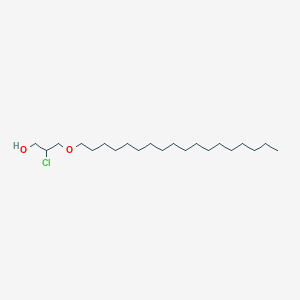
2-Chloro-3-(octadecyloxy)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(octadecyloxy)propan-1-OL is an organic compound that belongs to the class of chlorinated alcohols It is characterized by the presence of a chloro group, an octadecyloxy group, and a hydroxyl group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(octadecyloxy)propan-1-OL typically involves the reaction of 3-chloropropane-1,2-diol with octadecanol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3-chloropropane-1,2-diol+octadecanolbase, refluxthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form alkanes or other reduced products using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed:
Substitution: 2-Hydroxy-3-(octadecyloxy)propan-1-OL.
Oxidation: 2-Chloro-3-(octadecyloxy)propanal.
Reduction: 2-Chloro-3-(octadecyloxy)propane.
Applications De Recherche Scientifique
2-Chloro-3-(octadecyloxy)propan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: Investigated for its potential role in modifying lipid membranes and studying membrane dynamics.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(octadecyloxy)propan-1-OL involves its interaction with lipid membranes. The octadecyloxy group allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
2-Chloro-3-(hexadecyloxy)propan-1-OL: Similar structure but with a hexadecyloxy group instead of an octadecyloxy group.
2-Chloro-3-(dodecyloxy)propan-1-OL: Contains a dodecyloxy group, leading to different physical and chemical properties.
2-Chloro-3-(tetradecyloxy)propan-1-OL: Features a tetradecyloxy group, affecting its solubility and reactivity.
Uniqueness: 2-Chloro-3-(octadecyloxy)propan-1-OL is unique due to its long octadecyloxy chain, which imparts distinct hydrophobic characteristics and influences its interaction with lipid membranes. This makes it particularly useful in applications requiring membrane modification and surfactant properties.
Propriétés
Numéro CAS |
192318-02-8 |
|---|---|
Formule moléculaire |
C21H43ClO2 |
Poids moléculaire |
363.0 g/mol |
Nom IUPAC |
2-chloro-3-octadecoxypropan-1-ol |
InChI |
InChI=1S/C21H43ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(22)19-23/h21,23H,2-20H2,1H3 |
Clé InChI |
MFOIGDHRJZOEJS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


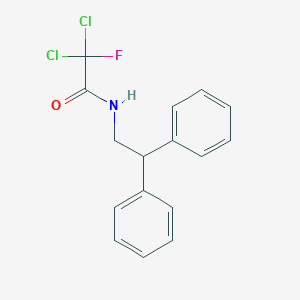
![1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene](/img/structure/B12559031.png)
![2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-](/img/structure/B12559034.png)
![2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-](/img/structure/B12559044.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
![2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12559064.png)
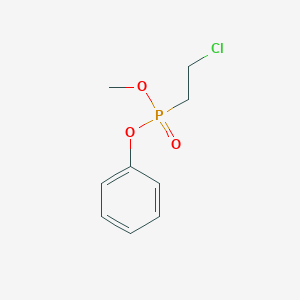
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)](/img/structure/B12559070.png)

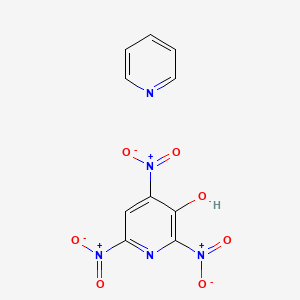
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
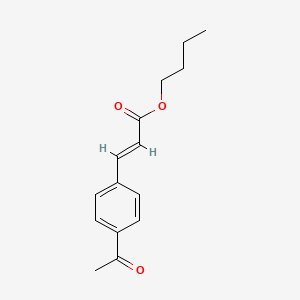
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
